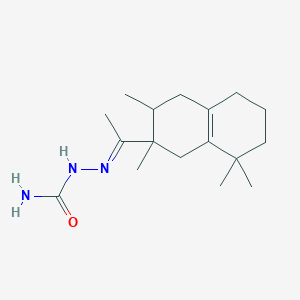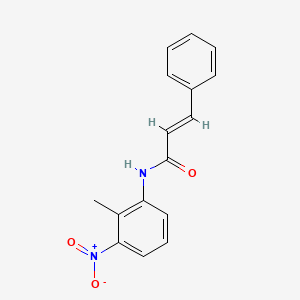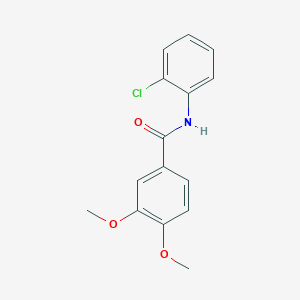![molecular formula C15H13BrO4 B5807773 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as compound 2 and is a member of the group of benzoic acid derivatives.
Mécanisme D'action
The mechanism of action of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid have been studied in various systems. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, leading to the inhibition of cancer cell growth. In plants, this compound has been shown to inhibit the activity of an enzyme involved in the biosynthesis of the plant hormone auxin, leading to the inhibition of plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its potential as a specific inhibitor of various enzymes and proteins. This compound can be used to study the role of these enzymes and proteins in cellular processes. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for the study of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid. One direction is the investigation of its potential as a therapeutic agent for cancer treatment. Another direction is the study of its potential as a herbicide for use in agriculture. Additionally, this compound can be used as a building block for the synthesis of novel materials with potential applications in various fields. Further studies are needed to fully understand the mechanism of action and potential applications of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid.
Méthodes De Synthèse
The synthesis of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Applications De Recherche Scientifique
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds without harming crops. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4-[[4-bromo-2-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-5-6-14(12(7-13)8-17)20-9-10-1-3-11(4-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOXSBAHPNYNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-Bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)




